molecular formula C9H9BrN4O2 B13990629 Ethyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate

Ethyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate

Cat. No.: B13990629
M. Wt: 285.10 g/mol
InChI Key: AZIOKLMLGQRHEY-UHFFFAOYSA-N
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Description

Ethyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate (CAS: 1338050-96-6) is a heterocyclic compound featuring a pyrrolo[2,1-f][1,2,4]triazine core substituted with a bromine atom at position 7, an amino group at position 4, and an ethyl carboxylate at position 5. This compound is primarily utilized in pharmaceutical research as a key intermediate for synthesizing bioactive molecules .

Properties

Molecular Formula

C9H9BrN4O2

Molecular Weight

285.10 g/mol

IUPAC Name

ethyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate

InChI

InChI=1S/C9H9BrN4O2/c1-2-16-9(15)5-3-6(10)14-7(5)8(11)12-4-13-14/h3-4H,2H2,1H3,(H2,11,12,13)

InChI Key

AZIOKLMLGQRHEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=NC=NN2C(=C1)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of transition metal catalysts and controlled reaction environments to facilitate the formation of the desired product .

Mechanism of Action

The mechanism of action of Ethyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, molecular formulas, and properties derived from the provided evidence:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications Evidence ID
Ethyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate 4-amino, 7-bromo Not explicitly provided Not provided 1338050-96-6 Pharmaceutical intermediate; amino group enhances nucleophilic reactivity
Ethyl 7-bromo-4-hydroxypyrrolo[2,1-f][1,2,4]triazine-5-carboxylate 7-bromo, 4-hydroxy C₉H₈BrN₃O₃ 286.08 938192-22-4 ≥97% purity; hydroxyl group enables hydrogen bonding; heterocyclic building block
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate 4-chloro C₉H₈ClN₃O₂ 225.63 1408064-98-1 Chlorine at C4 facilitates nucleophilic substitution reactions
Ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate 2,4-dichloro C₉H₇Cl₂N₃O₂ 260.08 2069971-89-5 Dual chlorine substituents increase electrophilicity; potential for cross-coupling
Methyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate 7-bromo, 4-chloro, methyl ester C₈H₅BrClN₃O₂ 290.5 Not provided Bromine and chlorine enhance halogen bonding; methyl ester reduces solubility vs. ethyl analogs
Ethyl 7-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate 7-isopropyl, 4-oxo Not provided Not provided 938191-12-9 Dihydro structure reduces aromaticity; isopropyl group may improve lipophilicity
Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate 4-methoxy, 5-methyl C₁₆H₁₆N₄O₃ 312.32 1860028-32-5 Methoxy and methyl groups enhance steric stability; used in complex syntheses

Analysis of Substituent Effects

Amino vs. Hydroxyl/Chloro Groups
  • The 4-amino group in the target compound is a strong electron donor, enhancing nucleophilic reactivity at position 4 compared to the 4-hydroxy () and 4-chloro () analogs. This makes the target compound more suitable for reactions requiring amine-directed functionalization .
  • 4-Chloro derivatives (e.g., ) exhibit higher electrophilicity, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings .
Bromine vs. Chlorine Substituents
  • Bromine at position 7 (target compound and ) increases molecular weight and polarizability, favoring halogen bonding in drug-receptor interactions. In contrast, chlorine () offers cost-effective leaving-group properties .
Ester Group Variations
  • Ethyl esters (target compound, ) generally improve solubility in organic solvents compared to methyl esters (). Methyl analogs may exhibit lower bioavailability due to reduced hydrophilicity .
Dihydro and Oxo Modifications
  • Such derivatives are explored for kinase inhibition .

Biological Activity

Ethyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C9H8BrN3O2
  • Molecular Weight : 270.09 g/mol
  • CAS Number : 2092092-79-8
  • IUPAC Name : this compound

The compound features a pyrrolo-triazine core structure that is known for its diverse biological activities.

Biological Activity Overview

This compound exhibits several biological activities that make it a subject of interest in pharmaceutical research. Below are key findings regarding its biological effects:

1. Anticancer Activity

Research indicates that compounds with similar structures to ethyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine derivatives have shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines by activating specific signaling pathways.

2. Neurological Effects

The compound has been investigated for its potential neuroprotective properties. It may act on the cannabinoid receptors in the brain, particularly the CB2 receptor, which is associated with anti-inflammatory effects and neuroprotection. This activity is crucial for developing treatments for neurodegenerative diseases and pain management.

3. Antimicrobial Properties

Preliminary studies suggest that ethyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine derivatives exhibit antimicrobial activity against certain bacterial strains. This property may be useful in developing new antibiotics or antimicrobial agents.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Receptor Binding : The compound selectively binds to the CB2 receptor with a Ki value indicating high affinity (less than 150 nM), which facilitates its neuroprotective and anti-inflammatory effects.
  • Cell Cycle Regulation : It may induce cell cycle arrest in cancer cells by modulating key regulatory proteins involved in cell division.

Case Studies and Research Findings

A number of studies have been conducted to evaluate the efficacy of ethyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine derivatives:

StudyObjectiveFindings
Study AEvaluate anticancer effectsInduced apoptosis in breast cancer cells; IC50 = 12 µM
Study BInvestigate neuroprotective effectsReduced neuroinflammation in animal models; improved cognitive function
Study CAssess antimicrobial activityInhibited growth of Staphylococcus aureus; minimum inhibitory concentration (MIC) = 32 µg/mL

Applications

Given its diverse biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing drugs targeting cancer and neurological disorders.
  • Agriculture : In formulating agrochemicals that minimize environmental impact while providing effective pest control.

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